molecular formula C6H5IN4 B2459957 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1415559-47-5

3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2459957
CAS RN: 1415559-47-5
M. Wt: 260.038
InChI Key: SGACRMKVGCVCJZ-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . They are synthesized based on scaffold hopping and computer-aid drug design .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various methods . One method involves the condensation of phenyl hydrazines with ethyl acetoacetate, resulting in phenyl-3H-pyrazol-3-ones . Another method involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is complex and involves various components. For example, TRKs, tropomyosin receptor kinases, are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives show significant inhibitory activity. For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .

Scientific Research Applications

3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has a variety of scientific research applications. It has been used as a building block for the synthesis of other heterocyclic compounds, such as pyrazolopyrimidines and pyrazolopyridines. It has also been used in the synthesis of pharmaceuticals, such as analgesics, anti-inflammatory agents, and antiviral agents. In addition, this compound has been used as a substrate for enzyme-catalyzed reactions, as well as a ligand for metal-catalyzed reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its availability, its low cost, and its wide range of applications. In addition, it is relatively easy to synthesize and is stable in a variety of conditions. However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water and is sensitive to light and air.

Future Directions

The potential future directions for 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its use as a substrate for enzyme-catalyzed reactions and as a ligand for metal-catalyzed reactions is warranted. Finally, research into its potential use as a building block for the synthesis of other heterocyclic compounds and pharmaceuticals should be explored.

Synthesis Methods

3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be synthesized via a variety of methods. The most common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, to form the desired compound. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as THF or DMF. The reaction is typically complete within several hours, yielding the desired product in high yields. Other methods for synthesizing this compound include the use of iodination and the use of a palladium-catalyzed reaction.

properties

IUPAC Name

3-iodo-6-methyl-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c1-3-8-2-4-5(7)10-11-6(4)9-3/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGACRMKVGCVCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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